![molecular formula C17H13N2O7P B167587 NAPHTHOL AS-BS PHOSPHATE CAS No. 10019-03-1](/img/structure/B167587.png)
NAPHTHOL AS-BS PHOSPHATE
Overview
Description
NAPHTHOL AS-BS PHOSPHATE is a complex organic compound that belongs to the class of naphthalenecarboxamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of nitrophenyl and phosphonooxy groups in its structure suggests potential reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAPHTHOL AS-BS PHOSPHATE typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, nitrophenyl compounds, and phosphonooxy reagents. Common synthetic routes may involve:
Nitration: Introduction of the nitro group to the phenyl ring.
Amidation: Formation of the carboxamide bond.
Phosphorylation: Addition of the phosphonooxy group.
Industrial Production Methods
Industrial production of such compounds may involve large-scale reactions under controlled conditions. The use of catalysts, solvents, and specific reaction temperatures and pressures are crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
NAPHTHOL AS-BS PHOSPHATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas, palladium catalysts, and other specific organic reagents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Histochemical Applications
Naphthol AS-BS phosphate is extensively used in histochemistry for the demonstration of acid phosphatases in tissues. This compound can provide clear visualization of enzyme activity, which is crucial for understanding various biological processes.
Case Study: Acid Phosphatase Activity
A study published in the Journal of the National Cancer Institute demonstrated the efficacy of this compound in staining frozen-dried tissues to visualize acid phosphatase activity. The results indicated that this substrate produced reliable staining patterns, facilitating the identification of enzyme localization within tissue samples .
Tissue Type | Staining Intensity | Notes |
---|---|---|
Frozen-dried tissues | High | Best results achieved with this preparation method |
Paraffin-embedded tissues | Moderate | Requires careful handling to preserve enzyme activity |
Enzyme Activity Studies
The compound is also employed in studies focusing on enzyme kinetics and mechanisms. It serves as a substrate in assays designed to measure the activity of phosphatases, which are critical in numerous biological pathways.
Example: Tartrate-Resistant Acid Phosphatase (TRAP)
In a study investigating TRAP activity, this compound was used to assess enzyme kinetics. The findings revealed that TRAP could effectively hydrolyze this compound, leading to a measurable increase in color intensity correlating with enzyme concentration .
Enzyme | Substrate | Reaction Type | Result |
---|---|---|---|
TRAP | This compound | Hydrolysis | Colorimetric increase proportional to enzyme concentration |
Analytical Chemistry
In analytical chemistry, this compound is utilized for detecting phosphatase activity in various samples, including clinical specimens. Its ability to produce distinct color changes upon enzymatic action makes it valuable for diagnostic purposes.
Application: Clinical Diagnostics
The compound has been applied in clinical settings to evaluate phosphatase levels in patient samples, aiding in the diagnosis of diseases associated with altered enzyme activities. For example, elevated levels of acid phosphatase can indicate certain cancers or bone disorders .
Toxicological Studies
Recent research has explored the cytotoxic effects of naphthol derivatives, including 1-naphthol and 2-naphthol, which are related compounds. These studies have implications for understanding the safety and biological effects of naphthol-based compounds in pharmaceuticals and environmental contexts.
Findings from Cytotoxicity Studies
A study assessing the cytotoxicity of naphthol derivatives found that 2-naphthol exhibited significant toxicity towards pancreatic cancer cells (BxPC3), highlighting the potential risks associated with these compounds . This underscores the importance of evaluating naphthol derivatives not only for their beneficial applications but also for their safety profiles.
Mechanism of Action
The mechanism of action of NAPHTHOL AS-BS PHOSPHATE involves its interaction with specific molecular targets. The nitrophenyl and phosphonooxy groups may play a role in binding to enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalenecarboxamides with different substituents. Examples include:
- N-(3-Nitrophenyl)-naphthalene-2-carboxamide
- N-(3-Aminophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Uniqueness
The presence of both nitrophenyl and phosphonooxy groups in NAPHTHOL AS-BS PHOSPHATE makes it unique compared to other naphthalenecarboxamides
Biological Activity
Naphthol AS-BS phosphate is a chemical compound known for its diverse biological activities, particularly in enzymatic reactions and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₈H₁₅N₂O₅P
- Molecular Weight : 364.30 g/mol
- CAS Number : 91-92-9
This compound is primarily utilized as a substrate for various phosphatases, notably in histochemical assays. Its structure allows it to interact effectively with enzyme active sites, facilitating the study of enzyme kinetics and mechanisms.
Enzymatic Activity
This compound serves as a substrate for both acid and alkaline phosphatases. The compound undergoes hydrolysis, producing naphthol and inorganic phosphate, which can be quantified spectrophotometrically. This property is exploited in various biochemical assays to measure enzyme activity.
Table 1: Enzymatic Activity of this compound
Enzyme Type | Substrate Used | Reaction Products | Reference |
---|---|---|---|
Acid Phosphatase | This compound | Naphthol + Phosphate | |
Alkaline Phosphatase | This compound | Naphthol + Phosphate |
Cancer Research
Recent studies have explored the potential of naphthol derivatives, including this compound, in cancer therapy. The compound has shown promise in inhibiting specific transcription factors associated with tumor growth. For instance, a related compound, Naphthol AS-E phosphate, was found to disrupt the interaction between the c-Myb transcription factor and its coactivator p300, leading to reduced expression of Myb target genes and promoting apoptosis in leukemia cell lines .
Case Study: Inhibition of c-Myb Activity
In vitro studies demonstrated that Naphthol AS-E phosphate could effectively inhibit c-Myb activity by disrupting its interaction with p300. This inhibition was linked to myeloid differentiation and apoptosis in human leukemia cells, suggesting that similar naphthol compounds could be developed as targeted therapies for hematological malignancies .
Naphthol compounds exhibit interesting photochemical behavior that can be leveraged in biological systems. Upon excitation, these compounds can undergo Förster resonance energy transfer (FRET), which has implications for drug delivery and imaging in biological contexts . The ability to intercalate with DNA also positions naphthol derivatives as potential candidates for anticancer agents.
Properties
IUPAC Name |
[3-[(3-nitrophenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N2O7P/c20-17(18-13-6-3-7-14(10-13)19(21)22)15-8-11-4-1-2-5-12(11)9-16(15)26-27(23,24)25/h1-10H,(H,18,20)(H2,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELNBKZALJBEFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N2O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40142998 | |
Record name | N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40142998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10019-03-1 | |
Record name | N-(3-Nitrophenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10019-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010019031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40142998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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